2-(2-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROANILINO}-2-OXOETHOXY)ACETIC ACID
Overview
Description
2-(2-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROANILINO}-2-OXOETHOXY)ACETIC ACID is an organic compound that features a complex structure with multiple functional groups. This compound contains a nitrophenyl group, a thioether linkage, and a carboxylic acid moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROANILINO}-2-OXOETHOXY)ACETIC ACID can be achieved through a multi-step process involving several key reactions:
Thioether Formation: The thioether linkage can be formed by reacting a thiol with a halogenated precursor under basic conditions.
Amidation: The amino group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Esterification and Hydrolysis: The esterification of a hydroxyl group followed by hydrolysis can yield the final carboxylic acid product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of thioethers.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for nitro group reduction.
Substitution: Halogens (e.g., chlorine or bromine) with a Lewis acid catalyst for halogenation.
Major Products
Sulfoxides and Sulfones: From oxidation of the thioether linkage.
Amino Derivatives: From reduction of the nitro group.
Halogenated Compounds: From electrophilic substitution on the aromatic ring.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its diverse functional groups make it a suitable candidate for studying various organic reactions.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Biochemical Pathways: It can be used to probe biochemical pathways involving thiol and nitro group interactions.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Investigation of its therapeutic potential in treating diseases.
Industry
Material Science: Use in the development of new materials with specific properties.
Catalysis: Potential application as a catalyst or catalyst precursor in industrial processes.
Mechanism of Action
The mechanism by which 2-(2-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROANILINO}-2-OXOETHOXY)ACETIC ACID exerts its effects would depend on its specific application. Generally, the compound’s functional groups allow it to interact with various molecular targets:
Enzyme Binding: The nitro and thioether groups can interact with enzyme active sites, potentially inhibiting their activity.
Redox Reactions: The compound can participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[2-({3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}amino)-2-oxoethoxy]propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
[2-({3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}amino)-2-oxoethoxy]butanoic acid: Contains a butanoic acid moiety.
Uniqueness
Functional Group Diversity: The presence of multiple functional groups (nitro, thioether, carboxylic acid) in a single molecule.
Reactivity: Unique reactivity patterns due to the combination of these functional groups.
Properties
IUPAC Name |
2-[2-[3-(2,3-dihydroxypropylsulfanyl)-5-nitroanilino]-2-oxoethoxy]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O8S/c16-4-10(17)7-24-11-2-8(1-9(3-11)15(21)22)14-12(18)5-23-6-13(19)20/h1-3,10,16-17H,4-7H2,(H,14,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTICOGVEBSWWSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])SCC(CO)O)NC(=O)COCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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